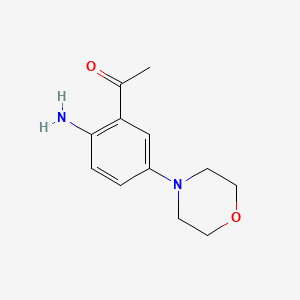

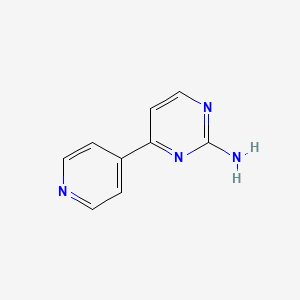

4-(Pyridin-4-yl)pyrimidin-2-amine

Overview

Description

4-(Pyridin-4-yl)pyrimidin-2-amine, also known as 4-Pyridylpyrimidine, is a heterocyclic compound found in many natural and synthetic products. It is an important building block in the synthesis of various pharmaceuticals, dyes, and other materials. This compound has been widely studied due to its unique properties, including its ability to act as a ligand in coordination chemistry, its ability to act as a catalyst in organic synthesis, and its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

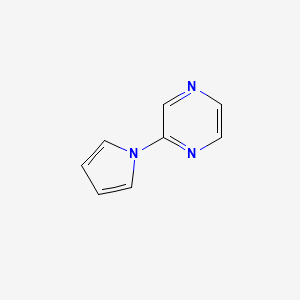

- Synthesis of N-Aryl Derivatives : Utilizing palladium catalysts, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized. This process involves optimized Buchwald-Hartwig amination conditions and has been effective for creating a variety of heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).

Medicinal Chemistry and Drug Design

Histone Lysine Demethylase Inhibitors : This compound has been used in the development of potent inhibitors for JmjC histone N-methyl lysine demethylases (KDM), crucial for cellular regulation. These inhibitors have shown activity against the KDM4 and KDM5 subfamily demethylases (Bavetsias et al., 2016).

Antimicrobial Activity : Derivatives of 4-(pyridin-4-yl)pyrimidin-2-amine have exhibited notable antibacterial and antifungal activities. This aspect is crucial in drug development for treating various microbial infections (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Cholinesterase and Amyloid-β Aggregation Inhibitors : In the context of Alzheimer's Disease (AD), certain pyrimidine derivatives have been synthesized and identified as dual inhibitors of cholinesterase and Aβ-aggregation, targeting multiple pathological routes in AD (Mohamed et al., 2011).

Biochemical and Structural Studies

- Biotransformation of β-Secretase Inhibitors : Studies on the biotransformation of aminoisoindole β-secretase inhibitors, closely related to this compound, have revealed unique metabolic pathways including ring contraction and N-oxidation (Lindgren et al., 2013).

Chemistry and Molecular Design

C–H Activation in Palladium(II) Complexes : Research has shown that 2-(2-phenylaminopyrimidin-4-yl)pyridines undergo C–H activation, forming palladium(II) complexes. This has significant implications for complex formation and chemical synthesis (Çayir et al., 2014).

Development of 2-(pyrrolidin-1-yl)pyrimidines : A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines has been developed, which is significant for producing various pyrimidine derivatives (Smolobochkin et al., 2019).

Material Science and Engineering

Synthesis of Terpyridines : The compound has been used in the preparation and characterization of terpyridines, revealing selective coordination to zinc(II) through the terpyridine domain. This is valuable in material science and coordination chemistry (Klein et al., 2014).

Corrosion Inhibition : Pyrimidine derivatives, including this compound, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating their potential in industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Mechanism of Action

Target of Action

The primary target of 4-(Pyridin-4-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound interacts with its target, PLK4, by inhibiting its activity . This interaction results in the disruption of centriole duplication, a process crucial for cell division and genome integrity . The compound’s inhibitory activity against PLK4 has been demonstrated in vitro .

Biochemical Pathways

The inhibition of PLK4 affects the pathway of centriole duplication . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .

Result of Action

At the cellular level, the compound presents excellent antiproliferative activity against cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .

Biochemical Analysis

Biochemical Properties

4-(Pyridin-4-yl)pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is significant for maintaining genome integrity and has implications in cancer treatment due to the overexpression of PLK4 in various cancers.

Cellular Effects

At the cellular level, this compound exhibits antiproliferative activity against breast cancer cells . This compound influences cell function by inhibiting key enzymes involved in cell cycle regulation, leading to reduced cell proliferation. The inhibition of PLK4 by this compound disrupts centriole duplication, which is essential for proper cell division. This disruption can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly protein kinases. The compound’s aminopyrimidine core is critical for its inhibitory activity. Molecular docking studies have shown that this compound forms hydrogen bonds with key amino acid residues in the active site of PLK4, stabilizing the inhibitor-enzyme complex . This binding inhibits the kinase activity of PLK4, preventing the phosphorylation of downstream targets and ultimately disrupting centriole duplication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with a plasma half-life of over 289.1 minutes and liver microsomal stability of over 145 minutes . Long-term studies have shown that this compound maintains its inhibitory activity against PLK4 over extended periods, making it a reliable candidate for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, there may be potential adverse effects, including off-target interactions and toxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by liver microsomes . The metabolic stability of this compound is a critical factor in its pharmacokinetic profile, influencing its bioavailability and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK4 . Post-translational modifications and targeting signals play a role in the precise localization of this compound, ensuring its effective interaction with target biomolecules .

Properties

IUPAC Name |

4-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZZTJYJOQZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363239 | |

| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-70-8 | |

| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)